1-Methyl-octahydro-isoquinolin-4a-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

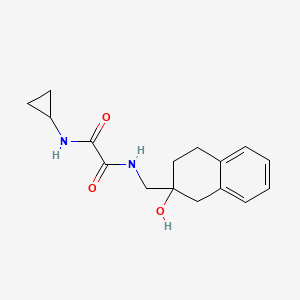

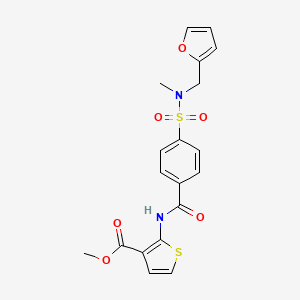

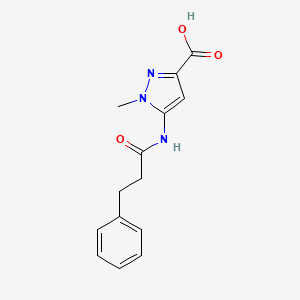

1-Methyl-octahydro-isoquinolin-4a-ol is a chemical compound used for proteomics research . It has a molecular formula of C10H19NO and a molecular weight of 169.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Tautomeric Forms and Reactions

1-Methyl-octahydro-isoquinolin-4a-ol, as part of the isoquinoline derivatives, has been studied for its tautomeric forms. In a study, isoquinolin-3-ols were prepared and analyzed, revealing that they exist predominantly as lactim tautomers in ether solution. This research also discussed Diels–Alder and photodimerisation reactions of certain isoquinolin-3-ols (Jones, 1969).

Synthesis and Structural Analysis

The synthesis and structural characterization of isoquinoline derivatives have been a significant area of research. For example, a study detailed the stereoselective synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives, showcasing the methodological advancements in this field (Kano, Yokomatsu, Yuasa, Shibuya, 1982).

Chemical Properties and Synthesis Routes

The chemical properties and synthesis routes of related compounds have been explored. For instance, research on cis-8-methylhydrindan-1-one and its reaction products, including octahydro-9-methyl-isocarbostyril, provides insights into the chemical behavior and potential applications of similar compounds (Maio, Permutti, 1966).

Solubility and Enantiomeric Effects

Studies have also focused on the solubility of compounds related to this compound. Research on dexclamol hydrochloride, a related compound, revealed the impact of enantiomeric purity on solubility, providing valuable information for pharmaceutical applications (Liu, Hurwitz, 1978).

Environmental and Neurotoxicity Studies

Environmental studies and neurotoxicity aspects of isoquinoline derivatives have been another focus area. A study on isoquinoline derivatives as endogenous neurotoxins suggested their potential role in neurodegenerative diseases like Parkinson's disease (McNaught, Carrupt, Altomare, Cellamare, Carotti, Testa, Jenner, Marsden, 1998).

Mass Spectrometry Analysis

The use of mass spectrometry for analyzing isoquinoline derivatives has been explored, especially in the context of drug candidates like prolylhydroxylase inhibitors. This research provides insights into the analytical techniques used for characterizing such compounds (Thevis, Kohler, Schlörer, Schänzer, 2008).

Catalytic Inhibitors in Chemical Processes

Research on catalytic inhibitors, including isoquinoline, has been conducted to understand their role in preventing overhydrogenation in chemical processes. Such studies are crucial for industrial applications and chemical synthesis (Lam, Jie, 1975).

Quantum Entanglement in Medical Diagnosis

An intriguing application of isoquinoline derivatives is in the realm of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This innovative approach demonstrates the potential of these compounds in advanced medical technologies (Alireza, Jennifer, Caissutti Angela, 2019).

Safety and Hazards

Wirkmechanismus

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Eigenschaften

IUPAC Name |

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLOGDWSPRQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2(CCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)